(3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-2-7(6-9(8)12)10(15)14-5-1-4-13-14/h1-6H |
InChI Key |
PPOZMMBGUFTQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Acylation Reaction Conditions and Yields
| Reagents | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 3,4-Dichlorobenzoyl chloride + Piperidine-2,4-dione | Acetonitrile | Triethylamine | Ambient | 37% | |
| 3,4-Dichlorobenzoyl chloride + Fangchinoline | Dichloromethane | DMAP | 0–20°C | 86% |
The use of dimethylaminopyridine (DMAP) as a catalyst in dichloromethane significantly improves yields (up to 86%) by facilitating acyl transfer. For pyrazole acylation, analogous conditions would require careful control of stoichiometry to avoid over-acylation of the pyrazole’s nitrogen atoms.
One-Pot Synthesis via Sequential Cyclization-Acylation
A streamlined approach combines pyrazole ring formation and acylation in a single reaction vessel. Vulcanchem (2024) alluded to such methodologies, where cyclocondensation and ketone formation occur sequentially. For example, a chalcone precursor derived from 3,4-dichlorobenzaldehyde could undergo cyclocondensation with hydrazine hydrate, followed by in situ acylation using 3,4-dichlorobenzoyl chloride.
This method minimizes intermediate purification steps and enhances overall efficiency. However, competing reactions, such as premature acylation of hydrazine, necessitate precise temperature and pH control. The PMC (2018) review noted that microwave-assisted synthesis could accelerate such one-pot reactions while improving regioselectivity.
Mechanistic Insights and Optimization Challenges
The preparation of this compound involves two key mechanistic steps:
-
Pyrazole Nucleus Formation : Cyclocondensation of hydrazines with 1,3-diketones proceeds via a stepwise mechanism, where hydrazine attacks the carbonyl carbon, followed by proton transfer and ring closure.
-
Acylation : The nucleophilic nitrogen of pyrazole attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride, facilitated by bases like triethylamine or DMAP.
Challenges include:
-
Regioselectivity : Ensuring substitution at the pyrazole’s 1-position requires steric and electronic modulation. Bulky substituents on the hydrazine or diketone can direct regiochemistry.
-
Side Reactions : Over-acylation or hydrolysis of the acyl chloride must be mitigated using anhydrous conditions and controlled stoichiometry.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Preparation Methods
The acylation route offers higher yields and scalability but requires stringent anhydrous conditions. Cyclocondensation provides better regioselectivity at the expense of lower efficiency.
Chemical Reactions Analysis
Condensation and Cyclocondensation Reactions
The compound participates in cyclocondensation reactions to form heterocyclic systems. Key pathways include:
a. Synthesis from 3,4-Dichlorobenzoyl Chloride
Reaction with 1H-pyrazole under basic conditions yields the parent compound:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dichlorobenzoyl chloride, 1H-pyrazole | Et₃N or NaOH, RT | (3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone | Not reported |
b. Pyrazoline Formation
Cyclocondensation with hydrazine derivatives produces pyrazoline analogs. For example, chalcone derivatives react with semicarbazide under acidic/basic conditions to form 3,5-disubstituted pyrazolines:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chalcone derivative, semicarbazide | Ethanol, NaOH, RT | N-(4-Hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)methanone (5e ) | 70% |
Nucleophilic Aromatic Substitution
The dichlorophenyl group undergoes substitution at the 3- and 4-positions under specific conditions:
| Reagents | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Alkoxides or amines | Polar aprotic solvents, heat | Mono- or di-substituted aryl derivatives | Enhanced electronic properties |
Oxidation and Reduction
The ketone group is redox-active:
| Reaction Type | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | (3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanol | Secondary alcohol formation | |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Limited applicability |
Annulation and Coupling Reactions
The compound acts as a precursor in multicomponent reactions:
a. Dipyrazolopyridine Synthesis
Reaction with 3-methyl-1-phenyl-1H-pyrazol-5-amine under iodine/Cu(OTf)₂ catalysis forms fused heterocycles:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetophenone derivative, pyrazol-5-amine | I₂, Cu(OTf)₂, DMSO, 120°C | Dipyrazolo[3,4-b:4',3'-e]pyridine derivatives | 47–92% |
b. Aldol Condensation
Reaction with acetylfurans generates α,β-unsaturated ketones:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Acetyl-2,5-dimethylfuran, pyrazole-4-carbaldehyde | NaOH, ethanol, RT | 3-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one | High |
Functionalization of the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitution:
a. Vilsmeier–Haack Formylation
Formylation at the 4-position using POCl₃/DMF:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃, DMF | 90–120°C | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-carbaldehyde | Moderate |
b. Friedel–Crafts Hydroxyalkylation
Reaction with phenols yields alkylated derivatives:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenol derivatives | Acid catalysis | Hydroxyalkylated pyrazole analogs | 60–85% |
Biological Activity Correlations
Derivatives exhibit pharmacological potential:
-
Pyrazoline analogs (5e ) show antitubercular activity (MIC: 50 μg/mL against M. tuberculosis H37Ra) .
-
Dipyrazolopyridines demonstrate antitumor properties in preliminary screenings .
This reactivity profile underscores the compound’s versatility in medicinal and materials chemistry. Further studies should explore catalytic asymmetric transformations and structure–activity relationships for therapeutic optimization.
Scientific Research Applications
Synthesis Pathway
The general synthesis pathway includes:
- Formation of the Pyrazole Ring : Reacting hydrazine with appropriate carbonyl compounds.
- Cyclization : Under acidic or basic conditions to form the pyrazole derivative.
- Purification : Using techniques such as recrystallization or chromatography.
Anticancer Activity
Research indicates that (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action often involves the modulation of signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Properties
Compounds similar to this compound have been documented for their anti-inflammatory effects. These pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This effect is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neurological Applications
There is ongoing research into the neuroprotective effects of pyrazole derivatives, including this compound. These compounds may offer therapeutic potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazole | Contains a chlorophenyl group | Exhibits strong anti-inflammatory properties |
| 5-(4-Methylphenyl)-1H-pyrazole | Methyl substitution on phenyl | Notable for its neuroprotective effects |
| 3-(Phenyl)-5-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Enhanced lipophilicity leading to better bioavailability |
| N-(4-Hydroxyphenyl)(5-(2,4-dichlorophenyl)-pyrazol) | Hydroxy substituent enhancing solubility | Potentially more effective against specific cancer types |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of this compound. In vivo experiments demonstrated that administration of this compound significantly reduced edema in animal models induced by inflammatory agents. The study provided insights into its mechanism involving COX inhibition and modulation of pro-inflammatory cytokines.
Mechanism of Action
The mechanism by which (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The 3,5-di-tert-butylphenyl analog achieves an 86% yield via a green, solvent-free protocol, highlighting the advantage of bulky substituents in stabilizing intermediates . In contrast, dichlorophenyl derivatives may require optimized conditions due to increased electron withdrawal.
Electronic and Material Properties
- NLO Applications: The 4-chloro-3,5-dimethylpyrazole derivative () demonstrates strong nonlinear optical (NLO) activity, validated by DFT calculations. The 3,4-dichlorophenyl variant may exhibit superior NLO properties due to greater polarization from the electron-withdrawing Cl atoms .
- Crystallography: Crystal structures of ferrocene-containing pyrazolylmethanones () and triazole-azetidine hybrids () suggest that halogenated phenyl groups improve planarity and packing efficiency, which could extend to the 3,4-dichloro compound .
Biological Activity
(3,4-Dichlorophenyl)(1H-pyrazol-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
2.1 Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate efficacy against various bacterial strains. A notable study reported that certain pyrazole derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a derivative demonstrated up to 85% inhibition of TNF-α production at a concentration of 10 µM .
2.3 Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research indicates that chlorophenyl-substituted pyrazolone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of cyclooxygenase enzymes (COX-2). A related compound exhibited an IC50 value of 0.07 µM against EGFR, indicating strong anticancer activity .
3.1 Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited the growth of several pathogenic fungi and bacteria, suggesting their potential use as antimicrobial agents in clinical settings .
3.2 Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers synthesized a series of pyrazole derivatives and assessed their ability to reduce inflammation in vitro. The results showed that several compounds significantly inhibited the release of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), highlighting their therapeutic potential for treating inflammatory diseases .
4. Data Summary Table
5.
This compound exhibits a broad spectrum of biological activities that make it a promising candidate for further pharmacological development. Its antimicrobial, anti-inflammatory, and anticancer properties highlight its potential utility in therapeutic applications. Continued research into its mechanisms of action and optimization for enhanced efficacy will be crucial for advancing its clinical use.
Q & A
Q. Table 1. Comparison of Oxidants in Oxidative Amidation
| Oxidant | Loading (mol%) | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| AcNH-TEMPO⁺BF₄⁻ | 110 | 75 | Column chromatography | |
| AcNH-TEMPO⁺NO₃⁻ | 20 | 86 | Extraction |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.5–8.7 (pyrazole C-H) | Confirms pyrazole ring presence |
| ¹³C NMR | δ 190–195 (ketone C=O) | Validates methanone group |
| IR | ~1680 cm⁻¹ (C=O stretch) | Distinguishes from amide/ester analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
